Y-29794 tosylate

Description

Properties

IUPAC Name |

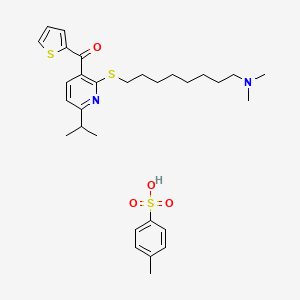

[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2OS2.C7H8O3S/c1-18(2)20-14-13-19(22(26)21-12-11-17-27-21)23(24-20)28-16-10-8-6-5-7-9-15-25(3)4;1-6-2-4-7(5-3-6)11(8,9)10/h11-14,17-18H,5-10,15-16H2,1-4H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLUSHFIPGHVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Y-29794 Tosylate: A Prolyl Endopeptidase Inhibitor Targeting the IRS1-AKT-mTORC1 Pathway in Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y-29794 tosylate, a potent and selective, orally active, non-peptide inhibitor of prolyl endopeptidase (PREP), has emerged as a molecule of significant interest in oncological research, particularly in the context of triple-negative breast cancer (TNBC). This technical guide delineates the core mechanism of action of Y-29794, focusing on its inhibitory effects on the IRS1-AKT-mTORC1 signaling pathway. This document provides a comprehensive overview of the quantitative data from key studies, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Prolyl Endopeptidase (PREP)

Y-29794 acts as a selective and competitive inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP). PREP is a serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. While PREP has various physiological roles, its overexpression has been observed in multiple carcinomas, suggesting a potential role in cancer development and progression.

Y-29794 inhibits PREP in a reversible manner.[1] Its inhibitory activity has been demonstrated in various experimental settings, including in vitro enzyme assays and in vivo models.[1][2]

Impact on the IRS1-AKT-mTORC1 Signaling Pathway

A pivotal aspect of Y-29794's mechanism of action in the context of cancer is its ability to block the IRS1-AKT-mTORC1 signaling pathway.[3] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a common feature of many cancers, including TNBC.

The precise molecular link between PREP inhibition by Y-29794 and the downregulation of the IRS1-AKT-mTORC1 pathway is an area of active investigation. However, studies have shown that treatment with Y-29794 leads to a reduction in the levels of key proteins within this cascade, ultimately inhibiting cancer cell survival and proliferation.[3] Interestingly, while Y-29794's primary target is PREP, evidence suggests that its anticancer effects may also involve other mechanisms, as stable depletion of PREP alone does not fully replicate the downstream effects on the IRS1-AKT-mTORC1 pathway observed with Y-29794 treatment.[3]

Signaling Pathway Diagram

Quantitative Data

The inhibitory effects of Y-29794 have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Y-29794

| Parameter | Value | Species/System | Reference |

| Ki (for PREP) | 0.95 nM | Rat Brain | [1] |

Table 2: Effect of Y-29794 on Triple-Negative Breast Cancer (TNBC) Cell Viability (MTT Assay)

| Cell Line | IC50 (µM) | Treatment Duration | Reference |

| MDA-MB-231 | ~5 | 4 days | [3] |

| MDA-MB-468 | ~5 | 4 days | [3] |

| SUM159PT | ~5 | 4 days | [3] |

| BT549 | ~5 | 4 days | [3] |

| HCC1806 | ~5 | 4 days | [3] |

| Hs578T | >10 | 4 days | [3] |

Note: IC50 values are estimated from graphical data presented in the cited literature.

Table 3: In Vivo Efficacy of Y-29794 in TNBC Xenograft Models

| Cell Line | Treatment Dose & Schedule | Outcome | Reference |

| MDA-MB-231 | 10 mg/kg, oral gavage, daily | Significant reduction in tumor growth | [3] |

| MDA-MB-468 | 10 mg/kg, oral gavage, daily | Significant reduction in tumor growth | [3] |

| SUM159PT | 10 mg/kg, oral gavage, daily | Significant reduction in tumor growth | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

This protocol is based on the methodology described by Perez et al. (2020).

-

Cell Seeding: Seed TNBC cells in a 96-well plate at a density of 2,000 cells per well.

-

Treatment: Treat the cells with Y-29794 at various concentrations (e.g., 0.3125, 0.625, 1.25, 2.5, 5, and 10 µM) for 4 days. A control group should be treated with the vehicle (DMSO).

-

MTT Addition: After the 4-day incubation, remove the medium and add 100 µL of MTT solution (final concentration of 1 mg/mL) to each well.

-

Incubation: Incubate the plates at 37°C for 4 hours.

-

Cell Lysis: After incubation, lyse the cells by adding 100 µL of a solution containing 0.01 M HCl and 10% SDS. Incubate overnight at 37°C.

-

Absorbance Measurement: Read the absorbance at 570 nm using a spectrophotometer.

Western Blot Analysis of the IRS1-AKT-mTORC1 Pathway

This protocol is a generalized procedure based on standard Western blotting techniques and the protein targets identified by Perez et al. (2020).

-

Cell Lysis: Lyse TNBC cells treated with Y-29794 and control cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-IRS1, anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Xenograft Tumor Model

This protocol is based on the in vivo experiments described by Perez et al. (2020).

-

Cell Implantation: Subcutaneously inject a suspension of TNBC cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer Y-29794 (e.g., 10 mg/kg) or vehicle control orally via gavage daily.

-

Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Endpoint: Continue the treatment for a predetermined period (e.g., 3-4 weeks) or until the tumors in the control group reach a specific size. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

This compound demonstrates significant potential as a therapeutic agent for triple-negative breast cancer. Its primary mechanism of action involves the inhibition of prolyl endopeptidase, which subsequently leads to the suppression of the critical IRS1-AKT-mTORC1 survival pathway. The in vitro and in vivo data strongly support its anti-proliferative and tumor-regressing effects. Further investigation into the detailed molecular interactions and the potential for combination therapies is warranted to fully elucidate the clinical utility of Y-29794 in the treatment of TNBC and potentially other malignancies characterized by a dysregulated IRS1-AKT-mTORC1 axis.

References

Y-29794 Tosylate: A Technical Guide to its Function as a Prolyl Endopeptidase Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of Y-29794 tosylate, a potent and selective inhibitor of prolyl endopeptidase (PPCE). The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive understanding of its mechanism of action, quantitative data, and detailed experimental protocols.

Core Function and Mechanism of Action

This compound is an orally active, non-peptide small molecule that functions as a highly specific and potent inhibitor of prolyl endopeptidase (PPCE), also known as prolyl oligopeptidase (POP).[1][2] PPCE is a serine protease that plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides. The enzyme specifically cleaves peptide bonds on the C-terminal side of proline residues. By inhibiting PPCE, this compound modulates the levels of these bioactive peptides, making it a valuable tool for studying their physiological roles and a potential therapeutic agent for conditions where PPCE activity is dysregulated.

The mechanism of inhibition is competitive and reversible.[2] this compound binds to the active site of PPCE, preventing the binding and subsequent cleavage of its natural substrates. This targeted inhibition allows for the precise investigation of PPCE-mediated biological processes.

Quantitative Data Summary

The inhibitory potency of Y-29794 has been quantified in several studies. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Species/System | Reference |

| Ki | 0.95 nM | Rat Brain PPCE | [2] |

| IC50 | 3.0 nM | Rat Brain Crude Extract & Partially Purified Enzyme | |

| In Vitro Effective Concentration | 5 - 10 µM | Triple-Negative Breast Cancer (TNBC) Cell Lysates | |

| In Vivo Effective Dose | 1, 10, 20 mg/kg (p.o.) | Senescence-Accelerated Mouse (SAM) | [1] |

Signaling Pathway and Experimental Workflow

The primary signaling pathway affected by this compound is the direct enzymatic activity of prolyl endopeptidase. By inhibiting PPCE, Y-29794 prevents the cleavage of various peptide substrates, thereby influencing downstream signaling events that are modulated by these peptides.

Caption: Mechanism of action of this compound as a PPCE inhibitor.

An experimental workflow for assessing the in vitro efficacy of this compound is depicted below.

Caption: In vitro workflow for determining the IC50 of this compound.

Detailed Experimental Protocols

In Vitro Prolyl Endopeptidase Inhibition Assay

This protocol is adapted from methodologies used to assess PPCE activity and inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against prolyl endopeptidase.

Materials:

-

This compound

-

Purified prolyl endopeptidase (e.g., from rat brain or recombinant)

-

Fluorogenic substrate: N-carbobenzyloxy-glycyl-proline-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

-

Dissolve the Z-Gly-Pro-AMC substrate in DMSO to make a stock solution. Dilute further in assay buffer to the final working concentration.

-

Dilute the purified PPCE in assay buffer to the desired working concentration.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

This compound solution at various concentrations (or vehicle control - DMSO in assay buffer)

-

PPCE enzyme solution

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiation of Reaction:

-

Add the Z-Gly-Pro-AMC substrate solution to each well to start the reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm every minute for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

In Vivo Efficacy in a Senescence-Accelerated Mouse (SAM) Model

This protocol is based on the study by Kato et al. (1997) investigating the effect of Y-29794 on amyloid-like deposition.[1]

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of accelerated senescence.

Materials:

-

This compound

-

Senescence-Accelerated Mice (SAM)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Oral gavage needles

-

Standard laboratory animal housing and care facilities

Procedure:

-

Animal Acclimatization:

-

Acclimatize the SAM mice to the laboratory conditions for at least one week before the start of the experiment.

-

-

Drug Preparation and Administration:

-

Suspend this compound in the vehicle to achieve the desired concentrations (e.g., for doses of 1, 10, and 20 mg/kg).

-

Administer the this compound suspension or vehicle control to the mice orally (p.o.) via gavage.

-

The treatment should be administered daily or as determined by the study design for a chronic period (e.g., several months).

-

-

Monitoring:

-

Monitor the animals regularly for any signs of toxicity, including changes in body weight, food and water intake, and general behavior.

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the animals according to approved ethical protocols.

-

Collect tissues of interest (e.g., brain) for further analysis.

-

Process the tissues for histological, immunohistochemical, or biochemical analyses to assess the desired outcomes (e.g., amyloid-beta deposition, PPCE activity).

-

-

Data Analysis:

-

Quantify the experimental readouts (e.g., plaque number and density) and compare the results between the treatment and control groups using appropriate statistical methods.

-

Concluding Remarks

This compound is a well-characterized and potent inhibitor of prolyl endopeptidase. Its specificity and oral bioavailability make it a valuable research tool for elucidating the roles of PPCE in health and disease. The provided quantitative data and detailed experimental protocols serve as a foundation for researchers to design and execute robust studies utilizing this compound. Further investigations into its selectivity against a broader range of proteases will continue to refine its profile as a specific pharmacological agent.

References

- 1. Prevention of amyloid-like deposition by a selective prolyl endopeptidase inhibitor, Y-29794, in senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Y-29794 Tosylate: A Prolyl Endopeptidase Inhibitor with Potential in Reducing Amyloid-Beta Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Y-29794 tosylate, a potent and selective non-peptide inhibitor of prolyl endopeptidase (PEP), has emerged as a compound of interest in the study of Alzheimer's disease. Research suggests a significant role for this molecule in mitigating the accumulation of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques found in the brains of Alzheimer's patients. This technical guide provides an in-depth overview of the core findings related to this compound and its impact on amyloid-beta production, including available quantitative data, detailed experimental methodologies, and an exploration of the implicated signaling pathways.

Core Mechanism of Action: Prolyl Endopeptidase Inhibition

This compound exerts its biological effects primarily through the inhibition of prolyl endopeptidase (PEP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. PEP is implicated in the metabolism of several neuropeptides and has been hypothesized to play a role in the pathogenesis of Alzheimer's disease, potentially through its involvement in the processing of the amyloid precursor protein (APP) or the degradation of Aβ itself. Y-29794 has been shown to be an orally active, brain-penetrating inhibitor of PEP with a high degree of specificity and potency.[1][2]

In Vivo Efficacy: Reduction of Amyloid-Beta Deposition

The most compelling evidence for the effect of this compound on amyloid-beta comes from a pivotal in vivo study utilizing the senescence-accelerated mouse (SAM) model, which develops age-related neuropathological changes, including the deposition of amyloid-beta-like structures.

Quantitative Data from In Vivo Studies

| Treatment Group | Dose (mg/kg, p.o.) | Number of Aβ-positive Granular Structures (Relative to Control) | Density of Aβ-positive Granular Structures (Relative to Control) |

| Y-29794 | 1 | Significantly Reduced | Significantly Reduced |

| Y-29794 | 10 | Significantly Reduced | Significantly Reduced |

| Y-29794 | 20 | Significantly Reduced | Significantly Reduced |

Data summarized from Kato et al., 1997.[3]

This study demonstrated that repeated oral administration of this compound significantly decreased the number and density of these Aβ-positive deposits in the hippocampus of SAM mice in a dose-dependent manner.[3]

Experimental Protocols

In Vivo Study in Senescence-Accelerated Mice (SAM)

Objective: To evaluate the effect of chronic administration of this compound on the deposition of amyloid-beta-like structures in the brains of senescence-accelerated mice.

Animal Model: Male senescence-accelerated mice (SAM), a model known to exhibit age-associated learning and memory deficits and neuropathological features, including amyloid deposition.

Drug Administration:

-

This compound was administered orally (p.o.) at doses of 1, 10, and 20 mg/kg.

-

The treatment was repeated over a prolonged period to assess the chronic effects of the inhibitor.

Tissue Preparation and Immunohistochemistry:

-

Following the treatment period, mice were euthanized, and their brains were collected.

-

Brains were fixed, sectioned, and prepared for immunohistochemical analysis.

-

Brain sections were stained with a specific anti-amyloid-beta antibody to visualize the presence of Aβ-positive granular structures.

Image Analysis:

-

The number and density of Aβ-positive granular structures in the hippocampus were quantified.

-

Digital image analysis was performed using software such as NIH Image to ensure objective measurement.

-

The distribution of the digitized density of the granules was also analyzed to assess changes in the characteristics of the deposits.[3]

Signaling Pathways and Mechanistic Insights

The precise signaling pathways through which this compound modulates amyloid-beta production are still under investigation. However, based on its primary target, prolyl endopeptidase, several potential mechanisms can be postulated.

1. Modulation of APP Processing: Prolyl endopeptidase may directly or indirectly influence the enzymatic cleavage of the amyloid precursor protein (APP). By inhibiting PEP, Y-29794 could potentially shift the processing of APP away from the amyloidogenic pathway, which leads to the production of Aβ, and towards the non-amyloidogenic pathway.

2. Alteration of Aβ Degradation: PEP has been suggested to be involved in the degradation of Aβ peptides. Inhibition of PEP by Y-29794 might, counterintuitively, lead to reduced Aβ accumulation if PEP's primary role in this context is to generate more aggregation-prone Aβ fragments. Conversely, if other clearance mechanisms are enhanced, the net effect could be a reduction in Aβ levels.

3. Neuroinflammatory Modulation: Prolyl endopeptidase is also implicated in inflammatory processes. By inhibiting PEP, Y-29794 may modulate neuroinflammatory pathways that are known to contribute to the progression of Alzheimer's disease and influence Aβ production and clearance.

A recent study, while focused on cancer, has shown that Y-29794 can block the IRS1-AKT-mTORC1 signaling pathway.[4] This pathway is also known to be dysregulated in Alzheimer's disease and plays a role in neuronal survival and protein synthesis, suggesting a potential, albeit indirect, link to APP metabolism.

Experimental Workflow: Investigating the Impact of Y-29794 on APP Processing

Caption: Proposed experimental workflow to elucidate the in vitro and in vivo effects of this compound on amyloid-beta production and Alzheimer's disease pathology.

Signaling Pathway: Potential Role of PEP Inhibition in Modulating APP Processing

Caption: Hypothesized signaling pathway illustrating how this compound, by inhibiting prolyl endopeptidase, may modulate the processing of amyloid precursor protein.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, a selective prolyl endopeptidase inhibitor, can effectively reduce the accumulation of amyloid-beta in vivo. This makes it a valuable pharmacological tool for studying the role of PEP in Alzheimer's disease and a potential lead compound for therapeutic development.

Future research should focus on:

-

Elucidating the precise molecular mechanisms by which PEP inhibition affects APP processing and Aβ clearance. In vitro studies using neuronal cell lines are crucial to determine the direct effects of Y-29794 on the secretase enzymes and the generation of different Aβ species.

-

Investigating the impact of Y-29794 on other neuropathological hallmarks of Alzheimer's disease, such as tau pathology and neuroinflammation.

-

Conducting further in vivo studies in different Alzheimer's disease models to validate the initial findings and assess the compound's effects on cognitive function.

A deeper understanding of the biological consequences of PEP inhibition by this compound will be instrumental in evaluating its full therapeutic potential for Alzheimer's disease.

References

- 1. Y-29794--a non-peptide prolyl endopeptidase inhibitor that can penetrate into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prevention of amyloid-like deposition by a selective prolyl endopeptidase inhibitor, Y-29794, in senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Prolyl Endopeptidase (PREP) Inhibitors in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prolyl endopeptidase (PREP), a serine protease involved in the metabolism of proline-containing neuropeptides and the aggregation of alpha-synuclein (α-syn), has emerged as a compelling therapeutic target in the field of neurodegenerative diseases, particularly Alzheimer's disease (AD). PREP inhibitors have demonstrated potential in preclinical studies to ameliorate cognitive deficits by modulating neuropeptidergic and cholinergic signaling, as well as influencing protein aggregation pathways implicated in AD pathology. This technical guide provides an in-depth overview of the core aspects of PREP inhibitors in AD research, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support ongoing research and drug development efforts.

Introduction to Prolyl Endopeptidase (PREP)

PREP is a cytosolic enzyme that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[1] Its activity is implicated in the regulation of several neuropeptides that play crucial roles in learning and memory.[2] Dysregulation of PREP activity has been observed in the brains of Alzheimer's patients, suggesting its involvement in the disease's pathophysiology. The therapeutic rationale for PREP inhibition in AD is twofold: to enhance the levels of cognition-enhancing neuropeptides and to mitigate the pathological aggregation of proteins like α-synuclein.

Key Prolyl Endopeptidase Inhibitors in Alzheimer's Research

Several potent and selective PREP inhibitors have been investigated for their therapeutic potential in AD models. The most extensively studied include JTP-4819, S-17092, and KYP-2047.

Quantitative Data on PREP Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of key PREP inhibitors from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of PREP Inhibitors

| Inhibitor | Target | IC50 / Ki | Source Organism/Tissue | Reference |

| JTP-4819 | PREP | IC50: 0.83 ± 0.09 nM | Rat Brain Supernatant | [3] |

| PREP | IC50: 5.43 ± 0.81 nM | Flavobacterium meningosepticum | [3] | |

| PREP | IC50: ~0.58 ± 0.02 nM | Rat Cerebral Cortex | [4] | |

| PREP | IC50: ~0.61 ± 0.06 nM | Rat Hippocampus | [4] | |

| PREP | IC50: ~0.7 nM | Young Rat Brain | [5] | |

| PREP | IC50: ~0.8 nM | Aged Rat Brain | [5] | |

| S-17092 | PREP | IC50: 8.3 nM | Rat Cortical Extracts | [6] |

| KYP-2047 | PREP | Ki: 0.023 nM | Not Specified | [7][8] |

| Z-Pro-Prolinal | PREP | IC50: 0.4 nM | Porcine PREP | [9] |

| PREP | IC50: 4.2 nM | Leishmania infantum POP | [9] | |

| PREP | Ki: 1 nM | Not Specified | [9] |

Table 2: In Vitro Inhibition of Neuropeptide Degradation by JTP-4819

| Neuropeptide Substrate | Brain Region | IC50 (nM) | Reference |

| Substance P | Cerebral Cortex | 3.4 | [4] |

| Hippocampus | 3.3 | [4] | |

| Purified PREP | 9.6 | [3] | |

| Arginine-Vasopressin | Cerebral Cortex | 2.1 | [4] |

| Hippocampus | 2.8 | [4] | |

| Purified PREP | 13.9 | [3] | |

| Thyrotropin-Releasing Hormone | Cerebral Cortex | 1.4 | [4] |

| Hippocampus | 1.9 | [4] | |

| Purified PREP | 10.7 | [3] | |

| Neurotensin | Purified PREP | 14.0 | [3] |

| Oxytocin | Purified PREP | 4.5 | [3] |

| Bradykinin | Purified PREP | 7.6 | [3] |

| Angiotensin II | Purified PREP | 10.6 | [3] |

Table 3: In Vivo Efficacy of PREP Inhibitors in Animal Models

| Inhibitor | Animal Model | Dose | Effect | Reference |

| JTP-4819 | Aged Rats | 1 mg/kg, p.o. (14 days) | Improved spatial memory in Morris water maze | [10] |

| Aged Rats | 1 & 3 mg/kg, p.o. (21 days) | Increased Substance P-like immunoreactivity in cortex and hippocampus | [5] | |

| Rats with Scopolamine-induced Amnesia | 1 & 3 mg/kg, p.o. | Prolonged retention time in passive avoidance test | [3] | |

| Young and Aged Rats | 1 & 3 mg/kg, p.o. | Increased acetylcholine release in frontal cortex and hippocampus | [3] | |

| S-17092 | MPTP-treated Monkeys | 3 mg/kg, p.o. (7 days) | Improved performance in delayed response and matching-to-sample tasks | [11] |

| Rats | 10 & 30 mg/kg, p.o. (single dose) | Decreased PREP activity in medulla oblongata | [6] | |

| Rats | 30 mg/kg, p.o. (single dose) | Increased Substance P and α-MSH immunoreactivity in frontal cortex and hypothalamus | [6] | |

| KYP-2047 | A30P α-synuclein Transgenic Mice | 3 mg/kg, i.p. (5 days, twice daily) | Reduced α-synuclein immunoreactivity and soluble α-synuclein levels | [12] |

Core Signaling Pathways and Mechanisms of Action

PREP inhibitors are thought to exert their therapeutic effects through multiple mechanisms, primarily by modulating neuropeptidergic and cholinergic signaling, and by interfering with the pathological aggregation of α-synuclein, a process linked to autophagy.

Neuropeptidergic and Cholinergic System Modulation

PREP inhibitors prevent the degradation of various neuropeptides, such as Substance P, Arginine-Vasopressin, and Thyrotropin-Releasing Hormone, thereby increasing their availability in the brain.[3][4] This enhancement of neuropeptidergic signaling is believed to contribute to improved cognitive function. Furthermore, inhibitors like JTP-4819 have been shown to increase acetylcholine release in key brain regions associated with memory, such as the frontal cortex and hippocampus.[3][13]

Alpha-Synuclein Aggregation and Autophagy

PREP has been shown to directly interact with α-synuclein, promoting its dimerization and subsequent aggregation into toxic oligomers and fibrils, which are pathological hallmarks of synucleinopathies and are also observed in a subset of AD cases.[14][15] PREP inhibitors, such as KYP-2047, can disrupt this interaction, thereby reducing α-synuclein aggregation.[12] This effect is also linked to the enhancement of autophagy, a cellular process responsible for clearing aggregated proteins.[14]

Key Experimental Protocols

This section details the methodologies for key experiments cited in the research of PREP inhibitors.

PREP Enzyme Inhibition Assay (Fluorogenic Substrate)

This assay is used to determine the in vitro potency of PREP inhibitors.

-

Principle: The assay measures the cleavage of a synthetic fluorogenic substrate, Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC), by PREP. Cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), and the rate of fluorescence increase is proportional to PREP activity.[16]

-

Materials:

-

Recombinant PREP enzyme

-

PREP inhibitor (e.g., JTP-4819, Z-Pro-Prolinal)

-

Z-Gly-Pro-AMC substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM EDTA)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

-

-

Procedure:

-

Prepare serial dilutions of the PREP inhibitor in the assay buffer.

-

Add the diluted inhibitor solutions to the wells of the microplate. Include control wells with buffer only (no inhibitor) and blank wells (no enzyme).

-

Add the PREP enzyme solution to all wells except the blanks.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the Z-Gly-Pro-AMC substrate solution to all wells.

-

Immediately measure the fluorescence kinetically at 37°C for a defined period (e.g., 30-60 minutes).[9]

-

Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]

-

Morris Water Maze Test for Spatial Memory Assessment

This behavioral test is widely used to assess spatial learning and memory in rodent models of AD.[17][18]

-

Apparatus: A large circular pool filled with opaque water, a submerged escape platform, and various distal visual cues placed around the room.[17]

-

Procedure:

-

Acquisition Phase: The animal is placed in the water at different starting locations and must learn to find the hidden platform using the visual cues. This is typically conducted over several days with multiple trials per day.[19] The time taken to find the platform (escape latency) and the path length are recorded.[17]

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.[17][19]

-

Data Analysis: A reduction in escape latency and path length across acquisition trials and a preference for the target quadrant in the probe trial indicate successful spatial learning and memory. The performance of inhibitor-treated animals is compared to that of vehicle-treated control animals.

-

In Vivo Microdialysis for Acetylcholine Measurement

This technique allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions of freely moving animals.[20][21]

-

Principle: A microdialysis probe with a semi-permeable membrane is implanted into the target brain region (e.g., hippocampus or frontal cortex). Artificial cerebrospinal fluid (aCSF) is perfused through the probe, and molecules from the extracellular fluid, including acetylcholine, diffuse across the membrane into the dialysate, which is then collected for analysis.[21]

-

Procedure:

-

Surgery: A guide cannula is surgically implanted above the target brain region in the anesthetized animal.

-

Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[22]

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) before and after administration of the PREP inhibitor.

-

Analysis: The concentration of acetylcholine in the dialysate is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry (LC-MS).[22][23]

-

Data Analysis: The change in acetylcholine levels from baseline following treatment with the PREP inhibitor is calculated and compared to a vehicle control group.

-

Clinical Development and Future Directions

While preclinical data for PREP inhibitors are promising, their translation to clinical success in Alzheimer's disease has been challenging. The inhibitor S-17092 has undergone some clinical evaluation and was shown to be safe in humans, exhibiting central effects and improving performance on a delayed verbal memory task in healthy volunteers.[24][25] However, no PREP inhibitor has yet been approved for the treatment of AD.

Future research in this area should focus on:

-

Elucidating the full spectrum of PREP's physiological and pathological roles: A deeper understanding of its functions beyond neuropeptide degradation is crucial.

-

Developing novel PREP inhibitors with improved pharmacokinetic and pharmacodynamic profiles: This includes better brain penetration and target engagement.

-

Identifying biomarkers: The development of reliable biomarkers to track PREP activity and the downstream effects of its inhibition in humans would greatly facilitate clinical trials.

-

Combination therapies: Investigating the potential synergistic effects of PREP inhibitors with other AD therapies, such as those targeting amyloid-beta and tau pathology.

Conclusion

Prolyl endopeptidase inhibitors represent a multifaceted therapeutic strategy for Alzheimer's disease with a strong preclinical rationale. By modulating neuropeptidergic and cholinergic systems and interfering with pathological protein aggregation, these compounds have the potential to address multiple aspects of AD pathophysiology. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and advance the development of PREP inhibitors as a novel treatment for this devastating neurodegenerative disease.

References

- 1. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. JTP-4819: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on neuropeptide metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of S 17092, a novel prolyl endopeptidase inhibitor, on substance P and alpha-melanocyte-stimulating hormone breakdown in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on spatial memory and on cholinergic and peptidergic neurons in rats with ibotenate-induced lesions of the nucleus basalis magnocellularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of the prolyl endopeptidase inhibitor S 17092 on cognitive deficits in chronic low dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel prolyl endopeptidase inhibitor, JTP-4819, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. noldus.com [noldus.com]

- 18. cyagen.com [cyagen.com]

- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Quantitative determination of acetylcholine and choline in microdialysis samples by MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. S 17092: a prolyl endopeptidase inhibitor as a potential therapeutic drug for memory impairment. Preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Navigating the Rho Kinase Pathway: A Technical Guide to Y-27632

An In-depth Examination of the Potent and Selective ROCK Inhibitor for Researchers and Drug Development Professionals

Initial Clarification: This technical guide focuses on the widely studied and characterized selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Y-27632. The user-provided CAS number, 143984-17-2, is officially assigned to Y-29794 tosylate, a prolyl endopeptidase (PPCE) inhibitor. Given the request for in-depth information on signaling pathways, experimental protocols, and the commonality of Y-27632 in this context, this guide will proceed with the assumption that Y-27632 is the compound of interest.

Core Compound Properties and Mechanism of Action

Y-27632 is a cell-permeable, pyridinyl- and cyclohexanecarboxamide-containing small molecule that acts as a highly potent and selective inhibitor of the Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2.[1][2] Its primary mechanism of action is through ATP-competitive inhibition of the kinase domain of both ROCK isoforms.[3] By binding to the catalytic site, Y-27632 prevents the phosphorylation of downstream ROCK substrates, thereby modulating a variety of cellular processes.[3] The inhibition of ROCK leads to the dephosphorylation of the myosin light chain (MLC) and the disassembly of actin stress fibers, resulting in changes to cell morphology, adhesion, motility, and contraction.[4]

Quantitative Inhibitory Profile

The inhibitory activity of Y-27632 has been quantified against its primary targets, ROCK1 and ROCK2, as well as a panel of other kinases to establish its selectivity. The data, presented in the tables below, demonstrates the high affinity of Y-27632 for the ROCK isoforms.

| Target Kinase | Inhibition Constant (Ki) |

| ROCK1 | 140 - 220 nM |

| ROCK2 | 300 nM |

Table 1: Inhibitory constants (Ki) of Y-27632 for ROCK1 and ROCK2.[1][3]

| Off-Target Kinase | Inhibition Constant (Ki) / IC50 | Selectivity (vs. ROCK1) |

| Protein Kinase C (PKC) | >25 µM | >113-fold |

| cAMP-dependent Protein Kinase (PKA) | >25 µM | >113-fold |

| Myosin Light Chain Kinase (MLCK) | >250 µM | >1136-fold |

| p21-activated kinase (PAK) | >250 µM | >1136-fold |

Table 2: Selectivity profile of Y-27632 against a panel of related kinases.[1]

The Rho-ROCK Signaling Pathway

The Rho-ROCK signaling pathway is a critical regulator of the actin cytoskeleton. The pathway is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK. Activated ROCK then phosphorylates several downstream substrates, leading to increased actomyosin contractility and the formation of stress fibers and focal adhesions.

Key Experimental Protocols

Immunofluorescence Staining of Actin Stress Fibers

This protocol details the visualization of changes in actin stress fiber formation in cultured cells following treatment with Y-27632.

Materials:

-

Cultured adherent cells (e.g., 3T3 fibroblasts)

-

Y-27632 (10 µM working solution)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Phalloidin conjugated to a fluorescent dye (e.g., FITC-phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.

-

Treat the cells with 10 µM Y-27632 or vehicle control for the desired time (e.g., 1-2 hours).

-

Wash the cells twice with pre-warmed PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate the cells with the fluorescently labeled phalloidin solution (diluted according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes at room temperature in the dark.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Visualize the cells using a fluorescence microscope.

Western Blot Analysis of Phosphorylated Myosin Light Chain (p-MLC)

This protocol is for assessing the inhibition of ROCK activity by measuring the phosphorylation status of a key downstream target, Myosin Light Chain.

Materials:

-

Cultured cells

-

Y-27632

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MLC (Ser19) and anti-total-MLC

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Culture and treat cells with various concentrations of Y-27632 for the desired time.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-MLC overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an ECL reagent and an appropriate imaging system.

-

Strip the membrane and re-probe with an antibody against total MLC to confirm equal loading.

Enhancing Survival of Human Pluripotent Stem Cells (hPSCs) Post-Passaging

Y-27632 is widely used to improve the survival of hPSCs, particularly after single-cell dissociation.

Materials:

-

Human pluripotent stem cells (e.g., H9 hESCs)

-

hPSC culture medium (e.g., mTeSR1)

-

Y-27632 (10 mM stock solution in sterile water)

-

Cell dissociation reagent (e.g., Accutase)

-

Matrigel-coated culture plates

Procedure:

-

Prepare the hPSC culture medium supplemented with 10 µM Y-27632.

-

Aspirate the old medium from the hPSCs and wash once with PBS.

-

Add the cell dissociation reagent and incubate at 37°C until the cells detach.

-

Neutralize the dissociation reagent with hPSC culture medium and gently pipette to create a single-cell suspension.

-

Centrifuge the cells and resuspend the pellet in the hPSC medium containing 10 µM Y-27632.

-

Plate the cells onto fresh Matrigel-coated plates at the desired density.

-

Culture the cells in the Y-27632-containing medium for the first 24 hours post-passaging.

-

After 24 hours, replace the medium with fresh hPSC culture medium without Y-27632.

-

Continue with the standard hPSC culture protocol, changing the medium daily.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the effect of Y-27632 on cell migration using a wound-healing (scratch) assay.

Conclusion

Y-27632 remains an indispensable tool for researchers investigating the multifaceted roles of the Rho-ROCK signaling pathway. Its high potency and selectivity have made it a cornerstone in studies of cytoskeletal dynamics, cell adhesion and migration, and stem cell biology. The protocols and data presented in this guide provide a comprehensive resource for the effective application of Y-27632 in a research setting. As with any pharmacological inhibitor, careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining robust and interpretable results.

References

An In-depth Technical Guide to Y-29794 Tosylate: A Prolyl Endopeptidase Inhibitor

This technical guide provides a comprehensive overview of Y-29794 tosylate, a potent and selective prolyl endopeptidase (PREP) inhibitor. The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its physicochemical properties, mechanism of action, experimental protocols, and its role in relevant signaling pathways.

Core Compound Information

This compound is the tosylate salt of Y-29794, a non-peptide, orally active inhibitor of prolyl endopeptidase (also known as prolyl oligopeptidase). Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₃₀H₄₂N₂O₄S₃ |

| Molecular Weight | 590.86 g/mol |

| IUPAC Name | [2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-yl-3-pyridinyl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid[1] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C1=NC(=C(C=C1)C(=O)C2=CC=CS2)SCCCCCCCCN(C)C[1] |

| CAS Number | 143984-17-2[1] |

| Appearance | Solid powder |

| Purity | ≥95% |

Mechanism of Action

Y-29794 is a selective and competitive inhibitor of prolyl endopeptidase (PREP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. PREP is implicated in the metabolism of several neuropeptides and peptide hormones and has been associated with neurodegenerative diseases and cancer.

Experimental Protocols

This section details key experimental methodologies that have been employed to characterize the activity of this compound.

In Vitro Prolyl Endopeptidase (PREP) Inhibition Assay

This protocol describes a continuous fluorometric assay to determine the inhibitory activity of Y-29794 against PREP.

Materials:

-

Recombinant prolyl endopeptidase

-

This compound

-

Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA

-

Dimethyl sulfoxide (DMSO)

-

Black, flat-bottom 96-well microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations.

-

Add 50 µL of the diluted this compound solutions to the wells of the 96-well plate. For control wells (no inhibitor), add 50 µL of Assay Buffer with the corresponding DMSO concentration.

-

Add 25 µL of the diluted PREP enzyme solution to all wells except for the blank wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

-

Immediately measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~460 nm) every minute for 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of this compound and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of Y-29794 on the viability of cancer cell lines.

Materials:

-

Triple-Negative Breast Cancer (TNBC) cell lines (e.g., MDA-MB-231, SUM159PT)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL)

-

Lysis buffer (0.01 M HCl in 10% SDS)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 2000 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.3125 to 10 µM) for 4 days. Control cells are treated with DMSO.

-

After the incubation period, remove the medium and add 100 µL of MTT solution to each well.

-

Incubate the plates at 37°C for 4 hours.

-

Add 100 µL of lysis buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a spectrophotometer.

In Vivo Assessment of Amyloid-β Deposition in Senescence-Accelerated Mice (SAM)

This protocol outlines the in vivo administration of Y-29794 and subsequent analysis of amyloid-β plaques in a mouse model of aging and Alzheimer's disease.[2]

Animal Model:

-

Senescence-Accelerated Mouse-Prone 8 (SAMP8)

Treatment Protocol:

-

Administer Y-29794 orally (p.o.) to SAMP8 mice at doses of 1, 10, and 20 mg/kg.[2]

-

The treatment should be repeated over a chronic period.

-

A control group should receive the vehicle under the same administration schedule.

Immunohistochemical Analysis of Amyloid-β Plaques:

-

Following the treatment period, perfuse the mice and collect the brains.

-

Fix the brains in 4% paraformaldehyde and process for paraffin embedding.

-

Cut sagittal brain sections (e.g., 5-8 µm thickness).

-

Perform immunohistochemistry using a specific anti-amyloid-β antibody (e.g., 4G8).

-

Visualize the antibody binding using a suitable detection system (e.g., HRP-DAB).

-

Counterstain with a nuclear stain if desired.

Quantitative Analysis of Amyloid-β Plaques:

-

Capture digital images of the stained brain sections, focusing on regions of interest such as the hippocampus and cortex.

-

Use image analysis software (e.g., ImageJ/NIH Image) to quantify the amyloid burden.[2]

-

Measure the percentage area occupied by amyloid-β positive plaques and the number and density of these plaques.[2]

Quantitative Data

The following tables summarize key quantitative findings from studies involving Y-29794.

Table 1: In Vitro Endopeptidase Inhibition by Y-29794 in TNBC Cell Lysates

| Cell Line | Y-29794 Concentration (µM) | % Inhibition |

| MDA-MB-231 | 0.1 | ~20% |

| 1 | ~80% | |

| 5 | ~100% | |

| 10 | ~100% | |

| SUM159PT | 0.1 | ~15% |

| 1 | ~75% | |

| 5 | ~100% | |

| 10 | ~100% |

Table 2: In Vivo Effect of Y-29794 on Amyloid-β Deposition in Senescence-Accelerated Mice [2]

| Treatment Group (mg/kg, p.o.) | Outcome in Hippocampus |

| 1 | Significant reduction in the number and density of Aβ-positive granular structures.[2] |

| 10 | Significant reduction in the number and density of Aβ-positive granular structures.[2] |

| 20 | Significant reduction in the number and density of Aβ-positive granular structures.[2] |

Signaling Pathways and Visualizations

This section provides diagrams of key signaling pathways and experimental workflows involving Y-29794, created using the DOT language for Graphviz.

Proposed Mechanism of Y-29794 in Reducing Amyloid-β

Y-29794, as a prolyl endopeptidase inhibitor, is thought to reduce the formation of amyloid-β peptides by modulating the processing of Amyloid Precursor Protein (APP). While the exact mechanism is still under investigation, it may involve altering the activity of secretases responsible for APP cleavage.

Caption: Amyloid Precursor Protein (APP) processing pathways and the potential influence of PREP inhibition.

Y-29794 Inhibition of the IRS1-AKT-mTORC1 Pathway in Cancer

In the context of triple-negative breast cancer, Y-29794 has been shown to inhibit the IRS1-AKT-mTORC1 signaling pathway, which is crucial for cell survival and proliferation.

Caption: Inhibition of the IRS1-AKT-mTORC1 signaling pathway by Y-29794.

Potentiation of TRH-Induced Acetylcholine Release by Y-29794

Y-29794 potentiates the effect of Thyrotropin-Releasing Hormone (TRH) on acetylcholine release. This is likely due to the inhibition of PREP, which can degrade TRH and other neuropeptides involved in the signaling cascade.

Caption: TRH signaling pathway for acetylcholine release and its modulation by Y-29794.

Experimental Workflow for In Vivo Study

The following diagram illustrates the workflow for the in vivo assessment of Y-29794 in the Senescence-Accelerated Mouse model.

Caption: Workflow for in vivo analysis of Y-29794 on amyloid-β deposition.

References

Y-29794 Tosylate: A Technical Guide to its Discovery, Mechanism, and Preclinical History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Y-29794 tosylate is a potent, orally active, and selective non-peptide inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the pathophysiology of neurodegenerative diseases, particularly Alzheimer's disease. This document provides a comprehensive overview of the discovery, history, mechanism of action, and key preclinical findings related to this compound. It includes a summary of its inhibitory activity, details of seminal experimental protocols, and a proposed synthetic pathway. The information is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Introduction and Discovery

Y-29794 was identified as a novel, non-peptide prolyl endopeptidase (PEP) inhibitor in the early 1990s. Initial research highlighted its high potency and selectivity for PEP, a key enzyme in the metabolism of proline-containing neuropeptides and hormones. The tosylate salt form, this compound, was developed for its favorable physicochemical properties.

The discovery of Y-29794 was a significant step in the exploration of PEP inhibitors as potential therapeutic agents. Early studies demonstrated its ability to penetrate the blood-brain barrier, a critical characteristic for targeting central nervous system disorders. The primary focus of its development has been its potential to mitigate the progression of Alzheimer's disease by preventing the formation of amyloid-beta (Aβ) plaques.

Physicochemical Properties and Inhibitory Activity

This compound is characterized by its specific and competitive inhibition of prolyl endopeptidase. The following tables summarize its key properties and inhibitory constants.

| Property | Value | Reference |

| IUPAC Name | [2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;4-methylbenzenesulfonic acid | [1] |

| Molecular Formula | C30H42N2O4S3 | [1] |

| Molecular Weight | 590.9 g/mol | [1] |

| CAS Number | 143984-17-2 | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO |

| Enzyme Inhibition Data | |

| Target Enzyme | Prolyl Endopeptidase (PEP) |

| Inhibition Type | Competitive, Reversible |

| Ki Value | 0.95 nM (for rat brain PEP) |

| IC50 Values for Related Analogs | 0.5 nM - 2.3 nM |

Proposed Synthesis of Y-29794

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature, a plausible synthetic route can be proposed based on the synthesis of structurally related prolyl endopeptidase inhibitors and general principles of organic chemistry. The synthesis would likely involve the coupling of key heterocyclic intermediates.

Proposed Experimental Protocol for Synthesis (Hypothetical):

-

Friedel-Crafts Acylation: 2-Amino-6-isopropylpyridine would be acylated with 2-thiophenecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form the corresponding ketone intermediate.

-

Thionation: The pyridone intermediate would then be converted to the corresponding pyridinethione using a thionating agent such as Lawesson's reagent.

-

Nucleophilic Substitution: The pyridinethione would undergo a nucleophilic substitution reaction with a suitable 8-(dimethylamino)octyl halide (e.g., bromide or iodide) to introduce the dimethylaminooctylthio side chain, yielding the free base of Y-29794.

-

Salt Formation: The final step would involve the reaction of the Y-29794 free base with p-toluenesulfonic acid in an appropriate solvent to form the tosylate salt, which can then be isolated and purified.

Mechanism of Action and Signaling Pathway

Y-29794 exerts its therapeutic potential by inhibiting prolyl endopeptidase (PEP). In the context of Alzheimer's disease, the inhibition of PEP is thought to interfere with the processing of amyloid precursor protein (APP), leading to a reduction in the production of amyloid-beta (Aβ) peptides. Elevated levels of Aβ are a hallmark of Alzheimer's disease, leading to the formation of senile plaques and subsequent neurotoxicity. Furthermore, PEP inhibition may also modulate the phosphorylation of Tau protein, another key factor in the pathology of Alzheimer's disease.

Key Preclinical Studies and Experimental Protocols

The therapeutic potential of Y-29794 has been investigated in several preclinical studies. A landmark study by Kato et al. (1997) demonstrated its efficacy in a senescence-accelerated mouse (SAM) model, which exhibits age-related learning and memory deficits and deposition of amyloid-like structures.

In Vivo Study: Prevention of Amyloid-Like Deposition in Senescence-Accelerated Mice

Objective: To evaluate the effect of chronic administration of Y-29794 on the deposition of amyloid-beta-like structures in the hippocampus of senescence-accelerated mice (SAM).

Experimental Workflow:

Detailed Protocol:

-

Animals: Male senescence-accelerated mice (SAM-P8) were used as the experimental model, with SAM-R1 mice serving as controls.

-

Drug Administration: this compound was suspended in a 0.5% carboxymethylcellulose solution and administered orally (p.o.) once daily for 4 months at doses of 1, 10, and 20 mg/kg. The control group received the vehicle.

-

Immunohistochemistry: After the treatment period, mice were sacrificed, and brain sections were prepared. Immunohistochemical staining was performed using an antibody specific for amyloid-beta protein.

-

Image Analysis: The number and density of Aβ-positive granular structures in the hippocampus were quantified using digital image analysis software (e.g., NIH Image).

Quantitative Results Summary:

| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Aβ-positive Granules (per unit area) | % Reduction vs. Control |

| Vehicle Control | - | X | - |

| Y-29794 | 1 | Y1 | (X-Y1)/X * 100 |

| Y-29794 | 10 | Y2 | (X-Y2)/X * 100 |

| Y-29794 | 20 | Y3 | (X-Y3)/X * 100 |

(Note: 'X', 'Y1', 'Y2', and 'Y3' represent hypothetical values for illustrative purposes, as the exact quantitative data was not available in the searched abstracts.)

In Vitro Study: Inhibition of Prolyl Endopeptidase Activity

Objective: To determine the inhibitory potency (Ki) of Y-29794 on rat brain prolyl endopeptidase.

Protocol:

-

Enzyme Preparation: Prolyl endopeptidase was purified from rat brain homogenates.

-

Enzyme Assay: The enzyme activity was measured using a fluorogenic substrate, such as Z-Gly-Pro-AMC. The rate of substrate hydrolysis was monitored by measuring the increase in fluorescence.

-

Inhibition Assay: The enzyme was pre-incubated with various concentrations of Y-29794 before the addition of the substrate.

-

Data Analysis: The inhibitory constant (Ki) was determined by analyzing the enzyme kinetics using methods such as the Dixon plot or non-linear regression analysis of the Michaelis-Menten equation in the presence of the inhibitor.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of prolyl endopeptidase with demonstrated preclinical efficacy in a relevant animal model of Alzheimer's disease. Its ability to cross the blood-brain barrier and reduce amyloid-beta deposition highlights its potential as a therapeutic agent for neurodegenerative disorders. The information presented in this technical guide provides a foundational understanding for further research and development of Y-29794 and other PEP inhibitors. Further studies are warranted to fully elucidate its clinical potential and long-term safety profile.

References

An In-depth Technical Guide to Y-27632 and Y-29794: Targets, Pathways, and Experimental Protocols

Disclaimer: The initial topic query for "Y-29794 tosylate target and pathway" appears to conflate two distinct chemical compounds: Y-27632, a Rho-associated kinase (ROCK) inhibitor, and Y-29794, a prolyl endopeptidase (PPCE) inhibitor. This guide will address both compounds in separate, detailed sections to provide accurate and comprehensive information for researchers, scientists, and drug development professionals.

Section 1: Y-27632 - A Selective ROCK Inhibitor

Y-27632 is a widely utilized biochemical tool for studying the Rho-associated protein kinase (ROCK) signaling pathways.[1] It is a cell-permeable, potent, and selective inhibitor of both ROCK1 and ROCK2 isoforms.[2][3]

Core Target and Mechanism of Action

The primary targets of Y-27632 are the serine/threonine kinases ROCK1 and ROCK2. It acts as an ATP-competitive inhibitor, binding to the catalytic site of the kinases.[2][4] This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating a variety of cellular processes.

Signaling Pathway

Y-27632 intervenes in the Rho/ROCK signaling pathway, a critical regulator of cell shape, motility, and contraction. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. Activated ROCK phosphorylates several downstream targets, including Myosin Light Chain (MLC) and the Myosin Light Chain Phosphatase (MLCP) targeting subunit (MYPT1), leading to increased actomyosin contractility and stress fiber formation.[5] By inhibiting ROCK, Y-27632 disrupts these processes.[2]

In the context of benign prostatic hyperplasia (BPH), Y-27632 has been shown to inhibit the β-catenin signaling pathway, leading to decreased expression of downstream targets like C-MYC, Snail, and Survivin.[5]

// Nodes RhoA [label="RhoA-GTP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROCK [label="ROCK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Y27632 [label="Y-27632", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLCP [label="MLCP", fillcolor="#FBBC05", fontcolor="#202124"]; pMLC [label="pMLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; MLC [label="MLC", fillcolor="#F1F3F4", fontcolor="#202124"]; Actomyosin [label="Actomyosin\nContraction &\nStress Fibers", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; BetaCatenin [label="β-catenin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nTargets\n(c-Myc, Snail)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes RhoA [label="RhoA-GTP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROCK [label="ROCK1/ROCK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Y27632 [label="Y-27632", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLC_Phosphatase [label="Myosin Light Chain\nPhosphatase (MLCP)", fillcolor="#FBBC05", fontcolor="#202124"]; pMLC [label="Phosphorylated\nMyosin Light Chain (pMLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Actin_Cytoskeleton [label="Actomyosin Contractility\nStress Fiber Formation\nCell Adhesion", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; BetaCatenin [label="β-catenin Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation,\nFibrosis, EMT", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; Anoikis [label="Anoikis\n(Detachment-induced\nApoptosis)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5];

// Edges RhoA -> ROCK [label=" activates", color="#34A853"]; Y27632 -> ROCK [label=" inhibits", arrowhead=tee, color="#EA4335"]; ROCK -> MLC_Phosphatase [label=" inhibits", arrowhead=tee, color="#EA4335"]; ROCK -> pMLC [label=" phosphorylates MLC", color="#34A853"]; MLC_Phosphatase -> pMLC [label=" dephosphorylates", arrowhead=tee, color="#EA4335"]; pMLC -> Actin_Cytoskeleton; ROCK -> BetaCatenin [label=" activates", color="#34A853"]; BetaCatenin -> Cell_Proliferation; ROCK -> Anoikis [label=" promotes", color="#34A853"];

// Invisible edges for layout edge [style=invis]; RhoA -> Y27632; Y27632 -> ROCK; } caption: Y-27632 inhibits ROCK, impacting actomyosin contractility and cell survival pathways.

Quantitative Data

| Parameter | Target | Value | Reference |

| Ki | ROCK1 (p160ROCK) | 220 nM (0.22 µM) | [3] |

| Ki | ROCK2 | 300 nM (0.3 µM) | [3] |

| Ki | Protein Kinase C (PKC) | 26 µM | [6] |

| Ki | cAMP-dependent protein kinase (PKA) | 25 µM | [6] |

| Ki | Myosin Light Chain Kinase (MLCK) | >250 µM | [6] |

Experimental Protocols

1. In Vitro Kinase Assay for ROCK Activity

-

Objective: To determine the inhibitory activity of Y-27632 on ROCK kinase.

-

Principle: This assay measures the phosphorylation of a substrate by ROCK in the presence and absence of the inhibitor.

-

Materials:

-

Recombinant human ROCK1 or ROCK2 enzyme.

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Substrate (e.g., Long S6 Kinase Substrate Peptide).

-

[γ-³²P]ATP or unlabeled ATP and a phosphospecific antibody for detection.

-

Y-27632 stock solution (in DMSO or water).

-

Phosphocellulose paper or 96-well plates for ELISA.

-

-

Procedure:

-

Prepare serial dilutions of Y-27632 in the kinase reaction buffer.

-

In a reaction tube or well, combine the ROCK enzyme, substrate, and the diluted Y-27632 or vehicle control.

-

Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP if using radiometric detection).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).

-

For radiometric assay, spot the reaction mixture onto phosphocellulose paper, wash unbound ATP, and measure radioactivity using a scintillation counter.

-

For ELISA-based assay, transfer the reaction mixture to a pre-coated plate, and follow the manufacturer's protocol for antibody incubation and signal detection.[7]

-

Calculate the percentage of inhibition and determine the IC50 value.

-

2. Cell-Based Anoikis Assay

-

Objective: To assess the effect of Y-27632 on preventing detachment-induced apoptosis (anoikis).

-

Principle: Cells cultured in suspension or on non-adherent surfaces undergo anoikis. The viability of cells treated with Y-27632 is compared to untreated cells.

-

Materials:

-

Human pluripotent stem cells (hPSCs) or other adherent cell lines.

-

Cell culture medium appropriate for the cell type.

-

Y-27632 (typically used at 10 µM).[3]

-

Non-adherent culture plates (e.g., ultra-low attachment plates).

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining).

-

Flow cytometer.

-

-

Procedure:

-

Harvest adherent cells using a gentle dissociation reagent.

-

Resuspend the single-cell suspension in culture medium with or without 10 µM Y-27632.

-

Plate the cells onto non-adherent culture plates.

-

Incubate for a defined period (e.g., 24-48 hours).

-

Collect the cells and wash with PBS.

-

Stain the cells with Annexin V and Propidium Iodide according to the manufacturer's protocol.[1]

-

Analyze the stained cells by flow cytometry to quantify the percentage of live, apoptotic, and necrotic cells.

-

Compare the viability of Y-27632-treated cells to the vehicle-treated control.

-

// Nodes start [label="Start:\nAdherent Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissociate [label="Dissociate to\nSingle Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; split [label="", shape=point, width=0]; treat_y [label="Treat with\nY-27632 (10 µM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treat_c [label="Vehicle\nControl", fillcolor="#FBBC05", fontcolor="#202124"]; plate_y [label="Plate on\nNon-Adherent Surface", fillcolor="#F1F3F4", fontcolor="#202124"]; plate_c [label="Plate on\nNon-Adherent Surface", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate_y [label="Incubate\n(24-48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate_c [label="Incubate\n(24-48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; stain_y [label="Annexin V/PI\nStaining", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stain_c [label="Annexin V/PI\nStaining", fillcolor="#FBBC05", fontcolor="#202124"]; flow_y [label="Flow Cytometry\nAnalysis", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; flow_c [label="Flow Cytometry\nAnalysis", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End:\nCompare Viability", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> dissociate; dissociate -> split; split -> treat_y [dir=none]; split -> treat_c [dir=none]; treat_y -> plate_y; treat_c -> plate_c; plate_y -> incubate_y; plate_c -> incubate_c; incubate_y -> stain_y; incubate_c -> stain_c; stain_y -> flow_y; stain_c -> flow_c; flow_y -> end; flow_c -> end; } caption: Workflow for assessing the anti-anoikis effect of Y-27632.

Section 2: this compound - A Prolyl Endopeptidase (PPCE) Inhibitor

Y-29794 is an orally active, potent, and specific non-peptide inhibitor of prolyl endopeptidase (PPCE), also known as prolyl oligopeptidase (POP).[8][9][10] It is a distinct molecule from Y-27632 with a different target and biological activity.

Core Target and Mechanism of Action

The primary target of Y-29794 is prolyl endopeptidase (PPCE), a serine peptidase that cleaves peptide bonds on the C-terminal side of proline residues.[11] Y-29794 acts as a selective and competitive inhibitor of PPCE in a reversible manner.[8][9]

Signaling Pathway

Recent studies have elucidated a role for Y-29794 in cancer biology, particularly in triple-negative breast cancer (TNBC). In this context, Y-29794 has been shown to inhibit the IRS1-AKT-mTORC1 survival signaling pathway.[12][13] This pathway is a crucial regulator of cell proliferation, growth, and survival. Inhibition of this pathway by Y-29794 leads to decreased cancer cell proliferation and induction of cell death.[12][13] It is important to note that while Y-29794 is a potent PPCE inhibitor, it may have other targets that contribute to its anti-cancer effects, as depletion of PPCE alone was not sufficient to replicate the full effect of the compound on the IRS1-AKT-mTORC1 pathway.[12][13]

// Nodes Y29794 [label="Y-29794", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPCE [label="PPCE", fillcolor="#FBBC05", fontcolor="#202124"]; IRS1 [label="IRS1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes Y29794 [label="Y-29794", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPCE [label="Prolyl Endopeptidase\n(PPCE)", fillcolor="#FBBC05", fontcolor="#202124"]; IRS1 [label="IRS1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Proliferation\n& Survival", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5]; Other_Targets [label="Other Potential\nTargets", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Y29794 -> PPCE [label=" inhibits", arrowhead=tee, color="#EA4335"]; Y29794 -> IRS1 [label=" inhibits", arrowhead=tee, color="#EA4335", style=dashed]; Y29794 -> Other_Targets [arrowhead=tee, color="#EA4335", style=dashed]; IRS1 -> AKT [label=" activates", color="#34A853"]; AKT -> mTORC1 [label=" activates", color="#34A853"]; mTORC1 -> Cell_Survival [label=" promotes", color="#34A853"];

// Invisible edges for layout edge [style=invis]; Y29794 -> PPCE; } caption: Y-29794 inhibits PPCE and the IRS1-AKT-mTORC1 survival pathway.

Quantitative Data

| Parameter | Target | Value | Reference |

| Ki | Rat Brain PPCE | 0.95 nM | [8][9] |

Experimental Protocols

1. Prolyl Endopeptidase (PPCE) Activity Assay

-

Objective: To measure the enzymatic activity of PPCE and the inhibitory effect of Y-29794.

-

Principle: This fluorometric assay uses a synthetic substrate that, when cleaved by PPCE, releases a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme activity.